molecular formula C13H9FN4S B2391338 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 722465-56-7

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2391338
CAS No.: 722465-56-7
M. Wt: 272.3
InChI Key: DCCQOKKJJMDNHL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 2-fluorophenyl group at position 4, a pyridin-3-yl group at position 5, and a thiol (-SH) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

4-(2-fluorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-5-1-2-6-11(10)18-12(16-17-13(18)19)9-4-3-7-15-8-9/h1-8H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCQOKKJJMDNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridine-3-Carboxylic Acid Hydrazide

The synthesis begins with the preparation of pyridine-3-carboxylic acid hydrazide. Pyridine-3-carboxylic acid (1.0 mol) is refluxed with excess hydrazine hydrate (99%) in methanol under acidic catalysis (H₂SO₄) for 6–8 hours. The resultant hydrazide precipitates upon cooling and is recrystallized from ethanol.

$$
\text{Pyridine-3-carboxylic acid} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{MeOH, H}2\text{SO}_4} \text{Pyridine-3-carbohydrazide}
$$

Yield : 85–90%.

Formation of Potassium Dithiocarbazinate Intermediate

The hydrazide (0.1 mol) is treated with CS₂ (0.12 mol) in ethanolic potassium hydroxide (KOH, 10% w/v) at 50–60°C for 4 hours. The potassium dithiocarbazinate salt forms as a yellow precipitate, which is filtered and dried.

$$
\text{Pyridine-3-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Potassium dithiocarbazinate}
$$

Key Insight : Alkaline conditions facilitate nucleophilic attack by CS₂, forming the dithiocarbazinate backbone.

Cyclization with 2-Fluorophenylhydrazine

The potassium dithiocarbazinate (0.05 mol) is reacted with 2-fluorophenylhydrazine (0.06 mol) in ethanol under microwave irradiation (300 W, 80°C) for 15–20 minutes. The reaction mixture is acidified with HCl (pH 1–2) to precipitate the target compound, which is purified via recrystallization from ethanol.

$$
\text{Potassium dithiocarbazinate} + \text{2-Fluorophenylhydrazine} \xrightarrow{\text{MW, EtOH}} \text{this compound}
$$

Optimization : Microwave irradiation reduces reaction time from 3 hours (conventional heating) to 20 minutes, improving yield from 65% to 82%.

Analytical Characterization

The synthesized compound is validated using spectroscopic techniques:

  • FTIR : A strong absorption at 2550–2600 cm⁻¹ confirms the –SH group. Peaks at 1600–1650 cm⁻¹ (C=N) and 1500–1550 cm⁻¹ (C–F) align with the triazole and fluorophenyl moieties.
  • ¹H-NMR (DMSO-d₆): δ 8.50–8.70 (pyridinyl protons), δ 7.30–7.60 (fluorophenyl protons), δ 4.10 (NH₂, broad singlet).
  • ¹³C-NMR : Signals at δ 165.2 (C=S), δ 155.6 (C–F), and δ 120–150 (aromatic carbons).

Elemental Analysis : Calculated for C₁₃H₉FN₄S (%): C 57.34, H 3.33, N 20.58; Found: C 57.28, H 3.30, N 20.52.

The introduction of electron-withdrawing groups (e.g., fluorine) enhances antimicrobial activity. For example:

Compound Antimicrobial Activity (Zone of Inhibition, mm)
Target Compound 18–22 (vs. S. aureus)
4-Amino-5-phenyl derivative 12–15 (vs. S. aureus)

Source : Adapted from.

The fluorophenyl group increases membrane permeability, while the pyridinyl moiety enhances solubility and target binding.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the anticancer potential of triazole derivatives, including 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. For instance, derivatives of 1,2,4-triazole were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent activity against melanoma and triple-negative breast cancer cells. Specifically, compounds with modifications at the thiol group showed enhanced selectivity towards cancer cells while inhibiting cell migration, suggesting their potential as antimetastatic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal and bacterial growth. In a comparative study, several triazole compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine moiety in the structure is believed to enhance this activity by facilitating interaction with microbial targets .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases where cytokine modulation is beneficial .

Agricultural Applications

In addition to medicinal uses, triazole compounds have applications in agriculture as fungicides. The structural characteristics of this compound contribute to its efficacy against various plant pathogens. Studies have shown that triazole-based fungicides can effectively control diseases caused by fungi in crops such as wheat and barley .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole ring or substituents on the phenyl or pyridine rings can significantly influence their biological properties. For instance:

Modification Effect on Activity
Fluoro substituentEnhances anticancer activity
Pyridine ringIncreases antimicrobial potency
Thiol groupImproves selectivity towards cancer cells

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of 1,2,4-triazole derivatives based on this compound and evaluated their cytotoxic effects using MTT assays against human melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines. Compounds with specific substitutions showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on assessing the antimicrobial properties of various triazole derivatives against clinical strains of bacteria and fungi. The study demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics, suggesting their utility in treating resistant infections .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol depends on its application:

    Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

    Materials Science: Its electronic properties are utilized in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Position Isomers
  • 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS: 497823-57-1) The pyridine nitrogen at position 2 (vs. Activity: Limited data, but positional changes in pyridine often modulate solubility and binding affinity .
  • 5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS: 675131-20-1) Contains a Schiff base (imine) linker instead of a direct pyridinyl substitution. Activity: Schiff base derivatives often exhibit enhanced metal-chelation capacity, improving anticancer and antimicrobial effects .
Schiff Base Derivatives
  • 4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol Methoxy groups increase lipophilicity, enhancing membrane permeability. Toxicity: LD₅₀ = 1190 mg/kg (Class IV, low toxicity) .
Halogen-Substituted Analogues
  • 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol Chlorine atoms enhance electronegativity, boosting antimicrobial activity but increasing hepatotoxicity risk . Synthesis: Requires harsh conditions (e.g., glacial acetic acid catalysis) compared to the target compound’s milder routes .

Pharmacological Profiles

Anticancer Activity
  • Schiff Base-Metal Complexes: Complexes like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol-Cu(II) show 60–80% inhibition against MCF-7 and Hep-G2 cell lines . Target Compound: Lacks metal coordination sites, suggesting weaker direct anticancer activity but possible synergism with other drugs .
Antiviral Potential
  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Demonstrated potency against MERS-CoV helicase nsp13 in silico . Target Compound: The 2-fluorophenyl group may improve binding to viral targets like SARS-CoV-2 PLpro, though experimental validation is needed .
Antioxidant Activity
  • Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • Moderate DPPH radical scavenging (IC₅₀ ~50–100 µM) due to thiol-mediated redox cycling .
    • Target Compound : Pyridin-3-yl’s electron-withdrawing effect may reduce antioxidant efficacy compared to pyrazole derivatives .

Biological Activity

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, noted for its diverse pharmacological properties. This compound features a triazole ring, a pyridine ring, and a fluorophenyl group, which contribute to its biological activity. The presence of the fluorine atom is particularly significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

  • Molecular Formula : C13H9FN4S
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 722465-56-7

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors such as 2-fluorobenzonitrile and 3-pyridinecarboxaldehyde in the presence of hydrazine hydrate. Subsequent cyclization with sulfur leads to the formation of the triazole ring.

Biological Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds similar to this compound showed significant antimicrobial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were tested against human melanoma and pancreatic carcinoma cell lines using the MTT assay. Compounds exhibited selective cytotoxicity towards cancer cells, with some demonstrating significant inhibition of cell migration .

Anti-inflammatory Activity

Some derivatives have been investigated for their anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Research indicated that certain triazole derivatives could selectively inhibit COX-1 over COX-2, suggesting potential for therapeutic applications in inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or protein function.
  • Anticancer Mechanism : The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Pathway : It may exert its effects by modulating prostaglandin biosynthesis through COX inhibition.

Case Studies

  • Antimicrobial Screening : A comprehensive study evaluated various S-substituted derivatives for their antimicrobial properties. The most active compounds were noted for their efficacy against Pseudomonas aeruginosa with an MIC of 31.25 μg/mL .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that certain derivatives had a pronounced effect on melanoma cell lines compared to normal cells, indicating potential for selective cancer therapies .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC Range (μg/mL)Notable Findings
AntimicrobialE. coli, S. aureus, C. albicans31.25 - 62.5Significant activity against multiple strains
AnticancerMelanoma IGR39, Panc-1-Selectivity towards cancer cells observed
Anti-inflammatoryCOX Enzymes-Selective inhibition of COX-1 over COX-2

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol? The synthesis typically involves two steps:

Hydrazinecarbothioamide intermediate formation : Reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core .

Functionalization : Alkylation or Mannich base derivatization using alkyl halides or formaldehyde/amines under basic conditions (e.g., NaOH in methanol) .
Purification is achieved via recrystallization or chromatography.

Advanced: How can researchers address low yields or regioselectivity challenges during alkylation?

  • Optimize stoichiometry : Use a 1:1 molar ratio of triazole-thiol to alkyl halide to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky alkylating agents .
  • Temperature control : Slow addition of reagents at 0–5°C improves regioselectivity in S-alkylation .

Analytical Characterization

Basic: What analytical techniques are standard for confirming the structure of this compound?

  • ¹H-NMR : Assign peaks for aromatic protons (2-fluorophenyl: δ 7.2–7.8 ppm; pyridinyl: δ 8.1–8.9 ppm) and triazole-thiol protons (δ 13.5–14.0 ppm) .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational methods complement experimental data for structural validation?

  • DFT calculations : Predict NMR chemical shifts and optimize geometry, comparing theoretical vs. experimental results (e.g., bond lengths in triazole rings) .
  • IR spectroscopy : Correlate calculated vibrational frequencies (C-S stretch: ~650 cm⁻¹) with experimental spectra .

Biological Activity Evaluation

Basic: What preliminary assays are used to screen its biological potential?

  • Antifungal testing : Disk diffusion assays against Candida spp. to evaluate inhibition zones, with fluorophenyl groups enhancing activity .
  • Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorometric assays .

Advanced: How can in silico methods guide biological studies?

  • Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonds with pyridinyl nitrogen .
  • ADME prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Addressing Data Contradictions

Basic: How to resolve discrepancies in reported biological activities?

  • Control variables : Standardize assay conditions (pH, solvent) to isolate substituent effects. For example, 3-fluorophenyl analogs may show higher activity than 4-fluorophenyl derivatives due to steric factors .

Advanced: Why do some studies report conflicting solubility-activity relationships?

  • Solvent polarity : Use Hansen solubility parameters to differentiate between DMSO (polar aprotic) and ethanol (protic) effects on compound aggregation .
  • Crystallinity analysis : X-ray diffraction can reveal polymorphic forms impacting bioavailability .

Functionalization Strategies

Basic: What methods enable selective modification of the triazole-thiol group?

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in methanol/NaOH to form S-alkyl derivatives .
  • Mannich bases : Introduce amine-containing side chains using formaldehyde and secondary amines .

Advanced: How to achieve regioselective substitution on the triazole ring?

  • Protecting groups : Temporarily block the thiol group with acetic anhydride before functionalizing the pyridinyl position .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity for N- vs. S-alkylation .

Stability and Storage

Basic: What storage conditions maximize compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to mitigate hygroscopic degradation of the thiol group .

Advanced: How do substituents influence thermal stability?

  • TGA analysis : Fluorophenyl derivatives exhibit higher decomposition temperatures (~250°C) due to enhanced aromatic stability .
  • Accelerated stability studies : Monitor degradation products (e.g., disulfides) via HPLC under forced conditions (40°C/75% RH) .

Computational and Experimental Integration

Basic: How can DFT calculations aid in experimental design?

  • Reaction mechanism modeling : Simulate intermediates in triazole formation to identify rate-limiting steps .
  • Electronic effects : Predict substituent impacts on thiol acidity (pKa ~9.5 for fluorophenyl derivatives) .

Advanced: What multi-method approaches validate structure-activity relationships?

  • Combined QSAR/MD simulations : Corrogate substituent hydrophobicity with membrane permeability using GROMACS .
  • X-ray crystallography : Resolve crystal packing effects on biological activity by comparing experimental and computed lattice energies .

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